3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid
Overview
Description
3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid is a chemical compound with the molecular formula C8H16N2O4 . It has a molecular weight of 204.23 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group, a carboxyl group, and a side-chain or R group all attached to the alpha carbon . The R group in this case is the tert-butoxycarbonyl group, which distinguishes this amino acid from others .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.23 and its InChI key is KRJLRVZLNABMAT-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Intermediates
3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid and its derivatives are primarily involved in synthetic processes. These compounds serve as key intermediates in the synthesis of various biologically active molecules:
Synthesis of Vitamins and Amino Acids : An example is its role in synthesizing intermediates for biotin, a water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Derivative Synthesis for Antimicrobial Activity : Derivatives of this compound, such as 2,5-disubstituted-1,3,4-thiadiazole, have been synthesized and shown strong activities against various microorganisms (Amit A. Pund et al., 2020).
Neuroexcitant Analogues : It has been used in the synthesis of analogues of neuroexcitants like ATPA, an analogue of AMPA, which are relevant in neurological studies (H. Pajouhesh et al., 2000).
Synthesis of Unnatural Amino Acids : This compound has facilitated the synthesis of unnatural amino acids, which are useful in various biochemical and pharmaceutical applications (Bettina Bakonyi et al., 2013).
N-tert-Butoxycarbonylation of Amines : It's used in the N-tert-butoxycarbonylation of amines, a key step in the synthesis of protected amino acids for peptide synthesis (A. Heydari et al., 2007).
Improved Synthesis Processes : Improved synthesis methods using this compound have been developed for various biochemicals (Matthew Badland et al., 2010).
Chemical Reactions and Transformations
Formation of Diphenoquinone and Dihydroxybiphenyl : In certain reactions, it can lead to the formation of complex organic compounds like diphenoquinone (A. Volod’kin et al., 2013).
Fluorescence Properties : It's involved in the synthesis of compounds with significant fluorescence properties, useful in chemical analysis and bioimaging (M. Memeo et al., 2014).
Polymer Synthesis : This compound is integral in the synthesis of amino acid-based polyacetylenes, which have diverse applications in materials science (Guangzheng Gao et al., 2003).
Asymmetric Synthesis in Pharmacology : It's used in asymmetric synthesis of pharmacophores, which are central to drug design and development (M. Kubryk et al., 2006).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASXWOGBMOZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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